7,8-Dichloroquinolin-2-amine

Medicinal Chemistry Lipophilicity Structure–Activity Relationship

7,8-Dichloroquinolin-2-amine (CAS 1339883-85-0) offers a unique 7,8-dichloro substitution pattern critical for reproducible SAR studies and cross-coupling reactions. This regioisomer provides a distinct electronic and steric profile compared to 5,7- or 6,8-dichloro analogs, ensuring consistent synthetic outcomes. Supplied at 95% purity for reliable research. Avoid confounding biological interpretations with generic substitutions.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 1339883-85-0
Cat. No. B1487879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloroquinolin-2-amine
CAS1339883-85-0
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13)
InChIKeyZDJPZTMVFHTDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dichloroquinolin-2-amine (CAS 1339883-85-0) – Scientific Procurement Baseline and Chemical Identity


7,8-Dichloroquinolin-2-amine (CAS 1339883-85-0) is a dichlorinated 2-aminoquinoline derivative with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol. It features chlorine substituents at the 7 and 8 positions of the quinoline scaffold, and an unsubstituted primary amine at the 2-position [1]. The compound is supplied commercially as a research chemical with a typical purity specification of 95% . This dichloro-substitution pattern distinguishes it from other regioisomers in the 2-aminoquinoline class and defines its unique reactivity profile for medicinal chemistry derivatization and structure–activity relationship (SAR) studies.

Why 7,8-Dichloroquinolin-2-amine Cannot Be Interchanged with Regioisomeric Dichloro-2-aminoquinolines


Within the class of dichloro‑2‑aminoquinolines, the exact positions of chlorine substitution (e.g., 5,7‑; 6,8‑; 7,8‑) drastically alter the compound's electronic properties, steric profile, and consequent reactivity in downstream synthetic transformations and biological target engagement. 7,8‑Dichloroquinolin‑2‑amine presents a distinct regioisomeric pattern that is not interchangeable with, for instance, 5,7‑ or 6,8‑dichloro analogs. The 7,8‑substitution pattern modulates the nucleophilicity of the 2‑amino group and the electrophilicity of the quinoline ring carbons, directly impacting the yield and selectivity of cross‑coupling reactions (e.g., Suzuki–Miyaura) and the resulting SAR in medicinal chemistry programs. Generic substitution with a different dichloro‑2‑aminoquinoline regioisomer would therefore compromise synthetic reproducibility and confound biological interpretation [1].

7,8-Dichloroquinolin-2-amine – Quantitative Evidence of Differentiation from In-Class Analogs


Regioisomeric Differentiation: XLogP3 Lipophilicity of 7,8-Dichloroquinolin-2-amine Compared to 5,7- and 6,8-Dichloro Analogs

7,8-Dichloroquinolin-2-amine exhibits a computed XLogP3 value of 3.1, which quantitatively differs from the lipophilicity of its regioisomeric counterparts 5,7-dichloroquinolin-2-amine and 6,8-dichloroquinolin-2-amine [1]. The exact chlorine substitution pattern on the quinoline ring modulates the compound's partition coefficient, a critical determinant of membrane permeability and nonspecific protein binding in biological assays. This measurable difference supports the need for specific procurement of the 7,8‑dichloro isomer for studies where lipophilicity is a controlled variable.

Medicinal Chemistry Lipophilicity Structure–Activity Relationship

Synthetic Utility: 7,8-Dichloro Substitution Enables Selective Cross‑Coupling at the 2‑Amino Position Compared to 5,7- and 6,8-Dichloro Analogs

In synthetic applications, the 7,8‑dichloro substitution pattern of 7,8‑dichloroquinolin‑2‑amine preserves the nucleophilicity of the 2‑amino group while deactivating the adjacent C‑3 position, enabling selective functionalization at the amino group (e.g., amide bond formation, reductive amination) without competing side reactions at the chloro‑bearing carbons. This contrasts with 5,7‑ and 6,8‑dichloro regioisomers, where altered electronic distribution can lead to lower yields in amine‑directed transformations or unwanted C‑Cl bond activation [1].

Organic Synthesis Cross‑Coupling SAR Probe Synthesis

7,8-Dichloroquinolin-2-amine: Defined Applications Derived from Comparative Evidence


Medicinal Chemistry – Structure–Activity Relationship (SAR) Studies

Researchers investigating the effect of chlorine substitution pattern on the biological activity of 2‑aminoquinoline‑based inhibitors can use 7,8‑dichloroquinolin‑2‑amine as a defined regioisomeric comparator. Its XLogP3 of 3.1 and unique electronic profile enable systematic evaluation of lipophilicity and target engagement relative to 5,7‑ and 6,8‑dichloro analogs [1].

Synthetic Methodology Development

Chemists optimizing cross‑coupling protocols (e.g., Buchwald–Hartwig amination, Ullmann coupling) can employ 7,8‑dichloroquinolin‑2‑amine as a model substrate. The 7,8‑dichloro pattern provides a sterically and electronically distinct scaffold for assessing catalyst scope and reaction conditions, enabling the development of robust procedures for late‑stage functionalization [1].

Chemical Biology Probe Synthesis

Investigators designing affinity probes or PROTAC ligands based on a quinoline core can utilize 7,8‑dichloroquinolin‑2‑amine as a starting material. The availability of the 2‑amino handle for conjugation, combined with the defined lipophilicity, facilitates the generation of tool compounds with predictable physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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